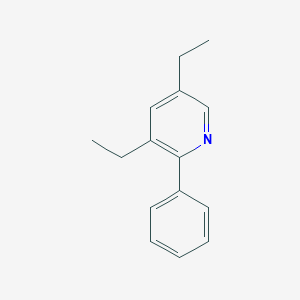

3,5-Diethyl-2-phenylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

73669-43-9 |

|---|---|

Molecular Formula |

C15H17N |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

3,5-diethyl-2-phenylpyridine |

InChI |

InChI=1S/C15H17N/c1-3-12-10-13(4-2)15(16-11-12)14-8-6-5-7-9-14/h5-11H,3-4H2,1-2H3 |

InChI Key |

KLKIURAVKABLKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(N=C1)C2=CC=CC=C2)CC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,5 Diethyl 2 Phenylpyridine

Established Reaction Pathways for Pyridine (B92270) Core Construction

The foundational chemistry for constructing the pyridine ring provides a versatile toolkit for accessing a wide range of derivatives, including 3,5-Diethyl-2-phenylpyridine. These methods typically involve the cyclization of acyclic precursors.

Hantzsch-Type Pyridine Synthesis and its Adaptations

The Hantzsch pyridine synthesis is a well-established multicomponent reaction that builds the pyridine framework through the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source, typically ammonia. researchgate.netrsc.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. researchgate.netacs.org

The general mechanism proceeds through key intermediates, including a Knoevenagel condensation product and an enamine, which combine to form the dihydropyridine (B1217469) ring. researchgate.netacs.org For the synthesis of this compound, this method would be adapted by using benzaldehyde as the aldehyde component. The crucial components would be β-ketoesters that lead to the 3,5-diethyl substitution pattern, such as ethyl 3-oxopentanoate. The reaction with ammonia would form the diethyl-substituted dihydropyridine intermediate, which would then be aromatized using an oxidizing agent like nitric acid to yield the final product. youtube.com Numerous modifications to the classic Hantzsch synthesis have been developed, employing various catalysts and reaction conditions to improve yields and versatility. researchgate.net

Skraup and Related Cyclization Methodologies

The Skraup synthesis is a vigorous chemical reaction primarily used to synthesize quinolines, which are fused pyridine-benzene ring systems. cell.com The archetypal reaction involves heating an aniline derivative with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. cell.comnih.gov The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a conjugate addition with the aniline. nih.gov Subsequent cyclization and oxidation yield the quinoline structure. nih.gov

While the Skraup reaction is a cornerstone of quinoline synthesis, it is not a direct or common method for preparing simple, non-fused pyridines like this compound. Its utility lies in the construction of the specific bicyclic quinoline framework. Related reactions, such as the Doebner-von Miller reaction, also utilize anilines and α,β-unsaturated carbonyl compounds but similarly lead to quinoline derivatives. nih.gov Therefore, these methodologies are generally not employed for the synthesis of monocyclic pyridines.

Condensation Reactions with Aldehydes and Amines

Condensation reactions between aldehydes and amines are a direct and frequently utilized pathway for synthesizing substituted pyridines, often proceeding through a dihydropyridine intermediate. The synthesis of a closely related compound, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (DHP), is achieved through the condensation of butyraldehyde and aniline, often catalyzed by an acid such as acetic acid. ijpsonline.comresearchgate.net This reaction highlights a viable route to the this compound core, as the DHP intermediate would require a final oxidation or dehydrogenation step to achieve the aromatic pyridine ring.

| Reactants | Catalyst | Key Conditions | Product Intermediate | Reported Yield |

|---|---|---|---|---|

| Butyraldehyde, Aniline | Acetic Acid | Initial stirring <25°C, then heat to 75°C, then reflux (~90°C) | 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (DHP) | 46% (of 73% purity DHP) |

| Butyraldehyde, Aniline | Acetic Acid | Stir at 40°C, heat to 75°C, add Na2CO3, then reflux | 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine (DHP) | 59% (of 89% purity DHP) nih.gov |

Directed Synthesis of this compound

More targeted synthetic methods utilize specific catalysts to control the regioselectivity and efficiency of pyridine ring formation.

Metal-Catalyzed Coupling Approaches (e.g., Cobalt(II) 2-ethylhexanoate, Triethylaluminum)

Metal catalysts offer powerful routes to substituted pyridines. A notable example is the use of a cobalt-based catalytic system for the synthesis of 2,3,5-substituted pyridine bases. This approach involves the reaction of aldehydes with a nitrogen source like urea in the presence of a Co(2-ethylhexanoate)₂-Al(C₂H₅)₃ system. researchgate.net This methodology provides a pathway for constructing the pyridine ring with specific substitution patterns dictated by the choice of starting aldehyde. Cobalt-based catalysts, in general, are recognized for their utility in various chemical transformations, including the synthesis of pyridine derivatives through multicomponent cyclo-condensation reactions. researchgate.net

High-Temperature Catalytic Methods (e.g., Cadmium Calcium Phosphate)

High-temperature, gas-phase synthesis over heterogeneous catalysts represents an important industrial-scale method for producing simple pyridines. youtube.com While specific data on cadmium calcium phosphate is limited, related cadmium-based catalysts are employed for this purpose. For instance, catalysts composed of cadmium oxide (CdO) on a kaolin carrier have been shown to be effective in the synthesis of methylpyridines from acetylene and ammonia at high temperatures. researchgate.netsemanticscholar.org

These processes are influenced by multiple factors, including catalyst composition, reaction temperature, and pressure. semanticscholar.org The catalyst facilitates the complex series of dehydrocyclization and condensation reactions that form the pyridine ring from simple acyclic precursors. researchgate.net The use of cadmium compounds in heterogeneous catalysts highlights a class of materials capable of facilitating pyridine synthesis under demanding, high-temperature conditions. semanticscholar.org

Advanced Synthetic Techniques for Substituted Pyridines

The synthesis of highly substituted pyridines such as this compound often requires more advanced and regioselective methods than traditional condensation reactions. Modern organic synthesis provides powerful tools, including organometallic reagents and palladium-catalyzed cross-coupling reactions, to construct the desired carbon-carbon bonds with high precision.

Organolithium Reagent Mediated Reactions with 3-Alkylpyridines

Organolithium reagents are potent nucleophiles and strong bases, enabling various transformations of pyridine rings. The reaction of an organolithium reagent, such as phenyllithium, with an unsubstituted pyridine typically involves the nucleophilic addition to the C2 position. This process forms a dihydropyridine intermediate, which can then be oxidized to yield the 2-substituted pyridine. For instance, the reaction of pyridine with phenyllithium has been a known method for the synthesis of 2-phenylpyridine (B120327) orgsyn.org.

When applying this to a substituted pyridine like 3,5-diethylpyridine, the reaction becomes more complex. The ethyl groups at the 3 and 5 positions sterically hinder the approach of the nucleophile to the adjacent C2 and C6 positions. While phenyllithium could potentially add to the C2 or C6 position, leading to the desired product after oxidation, controlling the regioselectivity can be challenging.

Another powerful strategy involving organolithium reagents is Directed ortho-Metalation (DoM). This technique relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to the lithium cation and directs deprotonation to the adjacent ortho-position baranlab.orgwikipedia.org. This creates a stabilized aryllithium species that can react with an electrophile. However, in the case of 3,5-diethylpyridine, the alkyl groups are not effective DMGs. Therefore, achieving selective deprotonation at the C2 position to introduce a phenyl group via this pathway is not a straightforward or commonly documented method baranlab.orgharvard.eduscribd.com. A versatile palladium-free route using organolithium reagents has been reported for the synthesis of 4-aryl-2-phenylpyridines starting from a piperidine (B6355638) derivative, showcasing the utility of these reagents in more complex multi-step syntheses rsc.orgnih.govresearchgate.net.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and efficient methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds like this compound. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is exceptionally well-suited for this purpose due to its mild reaction conditions and high functional group tolerance researchgate.nettcichemicals.com.

The most logical Suzuki-Miyaura approach to this compound would involve the coupling of a 2-halo-3,5-diethylpyridine (e.g., 2-bromo- or 2-chloro-3,5-diethylpyridine) with phenylboronic acid. This reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base.

General Reaction Scheme:

(Et)₂C₅H₂N-X + Ph-B(OH)₂ --[Pd Catalyst, Base]--> (Et)₂C₅H₂N-Ph

(X = Cl, Br, I)

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. A variety of palladium catalysts and ligands can be employed to optimize the reaction, with phosphine ligands playing a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

A more advanced and atom-economical approach is the direct C-H arylation. This method involves the direct coupling of a C-H bond in the pyridine ring with an aryl halide, catalyzed by a transition metal like palladium nih.govnih.gov. For the target molecule, this could theoretically involve the direct arylation of 3,5-diethylpyridine at the C2 position with a phenylating agent such as bromobenzene. This avoids the pre-functionalization step of halogenating the pyridine ring. However, achieving high regioselectivity at the desired C2 position over the C6 or C4 positions can be a significant challenge and often requires specific directing groups or carefully optimized conditions nih.govnih.govkobe-u.ac.jp.

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions for the synthesis of arylpyridines based on literature precedents.

| Entry | Pyridine Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 92 |

| 3 | 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 85 |

| 4 | 3,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O | 100 | 90 |

This table is a representation of typical conditions for Suzuki-Miyaura reactions involving pyridines, compiled from various literature sources. The specific conditions for 2-halo-3,5-diethylpyridine would require experimental optimization.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize side-product formation, and ensure the process is efficient and reproducible. For the synthesis of this compound, particularly via palladium-catalyzed cross-coupling, several parameters can be systematically varied.

Key parameters for optimization include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the associated ligand (e.g., PPh₃, phosphine-based ligands like RuPhos, or N-heterocyclic carbenes) can dramatically influence reaction rate and yield kobe-u.ac.jp.

Base: The type and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are crucial for the transmetalation step in the Suzuki-Miyaura cycle.

Solvent: The solvent system (e.g., toluene, dioxane, DME, often with water) affects the solubility of reagents and the stability of catalytic intermediates.

Temperature and Reaction Time: These parameters must be balanced to ensure the reaction proceeds to completion without causing decomposition of reactants, products, or the catalyst.

A systematic approach, often employing design of experiment (DoE) methodologies, is used to find the optimal combination of these variables. For example, a study on the C-H arylation of pyridine derivatives showed that changing the ligand from PPh₃ to tricyclohexylphosphine (PCy₃) and adding specific additives could significantly improve the yield of the cyclized product kobe-u.ac.jp.

The following interactive table illustrates a hypothetical optimization study for a Suzuki-Miyaura reaction, demonstrating how varying conditions can impact the final product yield.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene | 80 | 45 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 65 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 88 |

| 4 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 85 |

This table is illustrative and represents a typical optimization workflow for a cross-coupling reaction. The values are hypothetical and serve to demonstrate the effect of varying reaction parameters.

Strategies for yield enhancement also include ensuring the high purity of starting materials, performing reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation, and carefully controlling the stoichiometry of the reactants. For challenging substrates, using more reactive organoboron species, such as boronate esters (pinacol esters) or trifluoroborate salts, in place of boronic acids can sometimes lead to improved outcomes.

Chemical Reactivity and Transformation Studies of 3,5 Diethyl 2 Phenylpyridine

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Phenyl Moieties

Electrophilic aromatic substitution (EAS) reactions are fundamental transformations for aromatic compounds. In the case of 3,5-Diethyl-2-phenylpyridine, both the pyridine and the phenyl rings can potentially undergo electrophilic attack, though their reactivity is influenced by different factors.

The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Electrophiles that do react with pyridine typically require harsh conditions and often add to the 3- or 5-position. However, in this compound, the presence of two electron-donating ethyl groups at these positions might slightly mitigate this deactivation. Still, electrophilic attack on the pyridine ring remains challenging.

Conversely, the phenyl group attached at the 2-position of the pyridine ring is more susceptible to electrophilic substitution. evitachem.com The pyridine ring acts as a deactivating group on the attached phenyl ring, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring. The ethyl groups on the pyridine ring have a minor electronic influence on the phenyl moiety. evitachem.com

Common electrophilic substitution reactions include nitration and halogenation. minia.edu.eg For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted products on the phenyl ring. libretexts.org The relative ratios of the isomers would depend on the specific reaction conditions. nih.gov

| Reaction | Reagents | Predicted Major Product(s) on Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 3,5-Diethyl-2-(3-nitrophenyl)pyridine and 3,5-Diethyl-2-(4-nitrophenyl)pyridine |

| Bromination | Br₂, FeBr₃ | 3,5-Diethyl-2-(3-bromophenyl)pyridine and 3,5-Diethyl-2-(4-bromophenyl)pyridine |

Nucleophilic Substitution Reactions at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. evitachem.com This allows it to react with various electrophiles, particularly alkylating and acylating agents, in nucleophilic substitution reactions.

Alkylation of the pyridine nitrogen can be achieved using alkyl halides. For example, reaction with methyl iodide would lead to the formation of the corresponding N-methylpyridinium salt. Similarly, acylation with acyl chlorides in the presence of a suitable base would yield N-acylpyridinium species. These reactions are generally efficient and proceed under mild conditions. evitachem.com The presence of the ethyl and phenyl groups can sterically hinder the approach of the electrophile to the nitrogen atom, potentially affecting the reaction rate compared to unsubstituted pyridine. cdnsciencepub.com

| Reaction Type | Reagent | Product |

| Alkylation | Methyl iodide (CH₃I) | 3,5-Diethyl-1-methyl-2-phenylpyridinium iodide |

| Acylation | Acetyl chloride (CH₃COCl) | 1-Acetyl-3,5-diethyl-2-phenylpyridinium chloride |

Oxidation and Reduction Pathways of the Pyridine Ring

The pyridine ring in this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation: Oxidation of the pyridine nitrogen atom is a common reaction, typically yielding the corresponding N-oxide. evitachem.com This transformation can be accomplished using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For instance, some dihydropyridine (B1217469) precursors can be oxidized to their corresponding pyridinium (B92312) salts using iodine. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common method. The reaction conditions, such as pressure and temperature, can be adjusted to control the extent of reduction. The phenyl group may also be reduced under more forcing conditions.

| Reaction Type | Reagents | Product |

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | This compound N-oxide |

| Reduction | H₂, PtO₂ | 3,5-Diethyl-2-phenylpiperidine |

Directed C-H Functionalization Reactions

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, offering more atom-economical and efficient routes to complex molecules. This compound is a suitable substrate for such transformations, particularly those directed by the pyridine nitrogen.

Metal-Catalyzed C-H Activation (e.g., Rhodium-Mediated Alkylation)

Transition metal catalysts, particularly those based on rhodium, have proven effective in activating the ortho-C-H bonds of the phenyl ring in 2-phenylpyridine (B120327) derivatives. acs.org The pyridine nitrogen acts as a directing group, coordinating to the metal center and facilitating the cleavage of the proximate C-H bond. rsc.org

Rhodium catalysts can mediate the alkylation of the ortho-position of the phenyl ring using various coupling partners. For instance, rhodium-catalyzed reactions with alkenes can lead to the formation of ortho-alkylated products. unizar.es While studies on this compound itself are not extensively detailed, research on similarly substituted 2-phenylpyridines suggests that these reactions are generally high-yielding and regioselective. mdpi.com The steric hindrance from the ethyl groups could potentially influence the efficiency of the C-H activation step. acs.org

Carbene-Transfer Reactions

Rhodium catalysts are also known to facilitate carbene-transfer reactions for C-H functionalization. nih.gov In the context of 2-phenylpyridine derivatives, this methodology allows for the introduction of various carbene fragments into the ortho-C-H bond of the phenyl ring. The reaction typically involves a rhodium catalyst and a diazo compound as the carbene precursor. Computational studies have supported the feasibility of this transformation, indicating that the reaction proceeds through a cyclometalated intermediate followed by carbene insertion. nih.gov

Electrochemical Transformations and Coupling Reactions

Electrochemical methods offer an alternative and often milder approach to induce chemical transformations. For 2-phenylpyridine systems, electrochemical techniques have been employed for various coupling reactions.

Palladium-catalyzed electrochemical C-P coupling reactions of 2-phenylpyridine with dialkyl phosphonates have been reported. beilstein-journals.org These reactions proceed through the formation of a palladacycle intermediate, which is then oxidized at the anode to facilitate the C-P bond formation. rsc.org The electrolysis potential is a critical parameter in these reactions to ensure selective oxidation of the intermediate complex. researchgate.net While specific examples with this compound are not explicitly detailed, the general methodology is applicable to substituted 2-phenylpyridines. beilstein-journals.orgrsc.org

Furthermore, electrochemical methods can be used to generate reactive intermediates for various transformations. Anodic oxidation can lead to the formation of radical cations or other reactive species that can participate in cyclization or coupling reactions. nih.gov

Anodic Oxidation Processes

Anodic oxidation provides a pathway to generate reactive intermediates from stable organic molecules. nih.gov In the context of 2-phenylpyridine derivatives, anodic oxidation plays a crucial role in initiating C-H functionalization reactions. While specific studies focusing solely on the anodic oxidation of this compound are not extensively detailed in the provided results, the behavior of the parent compound, 2-phenylpyridine, offers valuable insights.

Cyclic voltammetry studies have shown that 2-phenylpyridine is oxidized at a potential of over 2 volts. researchgate.net This process is believed to generate a radical-cation intermediate, which is a key step in subsequent coupling reactions. nih.gov The oxidation of the palladium(II) catalyst is also a necessary step to regenerate the active catalytic species in some electrochemical reactions. rsc.org The general principle of anodic oxidation involves the removal of electrons from the substrate at the anode, which is balanced by a reduction reaction at the cathode. nih.gov This electrochemical transformation can be influenced by various factors, including the electrode material and the presence of mediators. nih.govnih.gov For instance, the use of a graphite (B72142) felt anode can improve reaction outcomes by increasing the contact surface area. nih.gov

Palladium-Assisted Electrochemical C-P Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. science.govuni-rostock.de The combination of palladium catalysis with electrochemistry offers a powerful strategy for forming new chemical bonds. A notable application in this area is the C-P coupling reaction of 2-phenylpyridine with dialkylphosphonates, a process in which palladium plays an essential role. nih.gov

In these reactions, the presence of a palladium catalyst is critical, as the coupling fails to proceed in its absence. nih.gov The mechanism is thought to involve the formation of a complex between 2-phenylpyridine and a palladium(II) species, such as palladium acetate. researchgate.net This complex is more easily oxidized than the individual starting materials. researchgate.net The oxidation of this palladium complex is a key step in the catalytic cycle. researchgate.net

Research on related 2-phenylpyridine derivatives has provided a general framework for understanding these transformations. The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for achieving high yields. For instance, in a related electrochemical C-H arylation of 2-phenylpyridine, Pd(OAc)₂ was found to be a highly effective catalyst. rsc.org

Table 1: Optimization of Catalyst for a Related Electrochemical C-H Arylation of 2-Phenylpyridine rsc.org

| Catalyst | Yield (%) |

| Pd(OAc)₂ | 69 |

| Pd(TFA)₂ | 68 |

| Pd₂(dba)₃ | 45 |

| PdSO₄ | No reaction |

| PdCl₂ | No reaction |

| PdO | No reaction |

| PdCl₂(PPh₃)₂ | No reaction |

The temperature also significantly impacts the reaction outcome, with 80°C being identified as an optimal temperature for a similar C-H arylation reaction, as higher temperatures led to slightly lower yields. rsc.org

Coordination Chemistry and Metal Complexation of 3,5 Diethyl 2 Phenylpyridine

Ligand Properties and Coordination Modes of 2-Phenylpyridine (B120327) Scaffolds

2-Phenylpyridine (ppy) and its derivatives, such as 3,5-Diethyl-2-phenylpyridine, are a significant class of ligands in coordination chemistry. They are known for their ability to act as bidentate C,N-coordinating ligands. This means they can bond to a metal center through two different atoms: the nitrogen atom of the pyridine (B92270) ring and a carbon atom from the phenyl ring. rdd.edu.iq This dual coordination leads to the formation of a stable five-membered ring structure with the metal, a process known as cyclometalation.

The coordination of 2-phenylpyridine scaffolds typically results in an orthometalated complex, where the metal has formed a bond with a carbon atom at the ortho position of the phenyl ring. nih.govacs.org This C-H bond activation is a key step in the formation of these stable organometallic compounds. acs.org The resulting cyclometalated complexes often exhibit unique photophysical and photochemical properties, making them attractive for applications in areas like organic light-emitting diodes (OLEDs).

The electronic properties of the 2-phenylpyridine ligand can be tuned by introducing various substituents onto the pyridine or phenyl rings. These modifications can influence the energy levels of the resulting metal complex's molecular orbitals, thereby altering its emission color and efficiency. The coordination environment around the metal is typically a distorted octahedron in the case of hexacoordinate complexes, such as those formed with Iridium(III). nih.govacs.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of cyclometalated platinum(II) complexes often begins with the reaction of a platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the 2-phenylpyridine ligand. researchgate.net This typically forms a chloro-bridged dimeric precursor, which can then react further with various ancillary ligands to yield a range of mono- and bi-nuclear platinum(II) complexes. researchgate.net Photochemical methods have also been developed for the synthesis of cycloplatinated complexes, offering an alternative to traditional thermal procedures. nih.gov These light-induced reactions can be advantageous in terms of energy requirements and simplicity. nih.gov

While platinum most commonly exists in the +2 and +4 oxidation states, platinum(III) complexes, though less common, have been synthesized. researchgate.netnih.gov These are often dinuclear species where two platinum(III) centers are bridged by ligands. researchgate.netnih.gov The structural characterization of these complexes is typically carried out using techniques such as X-ray crystallography and NMR spectroscopy (¹H, ³¹P, ¹⁹⁵Pt). researchgate.netnih.gov

Table 1: Selected Platinum Complexes with 2-Phenylpyridine Scaffolds

| Complex Type | Metal Oxidation State | Key Synthetic Feature |

|---|---|---|

| Mononuclear Pt(II) | +2 | Reaction of a dimeric precursor with ancillary ligands researchgate.net |

| Binuclear Pt(II) | +2 | Can be formed from dimeric precursors researchgate.net |

Iridium(III) complexes based on 2-phenylpyridine ligands have been extensively studied. sci-hub.sersc.orgnih.gov The synthesis of tris-cyclometalated iridium(III) complexes can be achieved by reacting iridium(III) chloride hydrate (B1144303) with the 2-phenylpyridine ligand, often in a high-boiling solvent like 2-ethoxyethanol. sci-hub.seacs.org This can lead to the formation of a dichloro-bridged iridium dimer, which is then reacted with additional ligand to form the final tris-cyclometalated complex. sci-hub.se

The resulting iridium(III) complexes are typically facial (fac) isomers, with the three nitrogen atoms of the pyridine rings occupying one face of the octahedron and the three carbon atoms of the phenyl rings occupying the opposite face. acs.org These complexes are known for their high phosphorescence quantum yields and have been widely investigated for their use as emitters in OLEDs. sci-hub.se The introduction of bulky substituents, such as trimethylsilyl (B98337) groups, onto the 2-phenylpyridine ligand can enhance the thermal stability and solubility of the resulting iridium(III) complexes. sci-hub.se

Table 2: Properties of an Iridium(III) Complex with a Substituted 2-Phenylpyridine Ligand

| Property | Value |

|---|---|

| Photoluminescence Emission | 532 nm (in solution) sci-hub.se |

| Band Gap Energy | 2.56 eV sci-hub.se |

| Thermal Stability (ΔT5%) | 638 K sci-hub.se |

Cyclometalated gold(III) complexes with 2-phenylpyridine ligands can be synthesized through various methods, including direct auration of the ligand with a gold(III) salt or through transmetalation from a corresponding organomercury or organopalladium complex. researchgate.netnih.gov Microwave-assisted synthesis has proven to be an effective method for the preparation of these complexes. researchgate.netnih.gov

The resulting gold(III) complexes typically adopt a square-planar geometry. rsc.org The cyclometalation results in a stable five-membered ring, and the electronic properties of the complex can be tuned by the choice of ancillary ligands. researchgate.net These complexes have been investigated for their potential applications in various fields, including medicinal chemistry, due to their cytotoxic properties against certain cancer cell lines. rsc.org

Structural characterization of these gold(III) complexes is performed using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netrsc.orgresearchgate.net X-ray crystallography reveals that in many of these complexes, the two strongest trans-influence donor atoms (carbon and the donor atom of the ancillary ligand, e.g., sulfur) are situated cis to each other, which is the thermodynamically more stable arrangement. rsc.orgresearchgate.net

Palladium(II) complexes with 2-phenylpyridine ligands are readily synthesized, often through the reaction of a palladium(II) salt with the ligand. rdd.edu.iq The 2-phenylpyridine acts as a chelating ligand, coordinating to the palladium center through both the nitrogen of the pyridine ring and a carbon atom of the phenyl ring. rdd.edu.iq This results in the formation of a stable cyclopalladated complex.

These palladium(II) complexes often serve as intermediates in organic synthesis, particularly in cross-coupling reactions. They have also been investigated for their own interesting properties, including their potential biological activity. scispace.com The synthesis and characterization of these complexes are well-documented, with techniques like NMR spectroscopy and X-ray crystallography being crucial for their structural elucidation. rdd.edu.iqscispace.com

Mechanistic Insights into Metal-Ligand Coordination and Stability

The mechanism of cyclometalation can be influenced by various factors, including the nature of the metal, the solvent, and the presence of other ligands. nih.govacs.org For instance, in the case of platinum(II) complexes, photochemical methods can be used to induce cyclometalation, suggesting that light can play a role in promoting the C-H activation step. nih.gov

The stability of the metal-ligand coordination is also influenced by the electronic properties of the ligand. Electron-donating or electron-withdrawing substituents on the 2-phenylpyridine scaffold can affect the strength of the metal-carbon and metal-nitrogen bonds. nih.gov Understanding these mechanistic details is essential for the rational design of new metal complexes with tailored properties. rsc.orgrsc.org

Supramolecular Chemistry of 3,5 Diethyl 2 Phenylpyridine and Analogues

Self-Assembly Mechanisms via Intermolecular Interactions

The spontaneous organization of molecules into ordered structures, known as self-assembly, is governed by a variety of non-covalent interactions. In analogues of 3,5-Diethyl-2-phenylpyridine, particularly those incorporating Lewis acidic boron and Lewis basic nitrogen atoms, the primary driving force for self-assembly is the formation of intermolecular coordination bonds.

Detailed studies on pyridine-based organoboron compounds, such as 3-[4'-(diethylboryl)phenyl]pyridine and 3-[3'-(diethylboryl)phenyl]pyridine, reveal that self-assembly occurs through the formation of intermolecular boron-nitrogen (B-N) coordination bonds. acs.orgacs.org This process is highly dependent on environmental factors. Investigations using 1H and 11B NMR spectroscopy and vapor pressure osmometry (VPO) have shown that the equilibrium of self-assembled structures is critically influenced by the solvent, temperature, and concentration of the solution. acs.orgacs.org For instance, in nonpolar solvents, these molecules can exist in a thermal equilibrium between different cyclic oligomers. acs.org The strength of these B-N coordination bonds can be weaker in phenyl-bridged pyridine-borane systems compared to those where the boryl group is directly attached to the pyridine (B92270) ring, leading to a dynamic and reversible assembly process. acs.orgacs.org

Besides direct coordination bonds, other non-covalent forces contribute to the stability and structure of the assemblies. The aromatic nature of the phenyl and pyridine rings facilitates π-π stacking interactions, which can promote a more compact and ordered arrangement of the molecules. researchgate.net In certain designed systems, intramolecular hydrogen bonds can also play a crucial role by enforcing a coplanar conformation of the π-system, which in turn enhances intermolecular stacking and promotes the growth of one-dimensional nanostructures. researchgate.net

Formation of Oligomeric and Polymeric Structures

The self-assembly of functionalized phenylpyridine analogues frequently leads to the formation of discrete, low-molecular-weight aggregates known as oligomers. The specific structure of the resulting oligomer (e.g., dimer, trimer, tetramer) is highly sensitive to the substitution pattern of the monomeric unit.

Research has demonstrated that the placement of the diethylboryl group on the phenyl spacer is a critical determinant of the final oligomeric structure. acs.orgacs.org For example, 3-[4'-(diethylboryl)phenyl]pyridine (the para-substituted analogue) primarily forms a cyclic trimer in solution, as determined by VPO and NMR studies. acs.org In contrast, its isomer, 3-[3'-(diethylboryl)phenyl]pyridine (the meta-substituted analogue), tends to form a mixture of oligomers that includes a cyclic dimer. acs.orgacs.org This difference is attributed to the geometric constraints imposed by the substitution pattern, which influences the strain energy and the ability to achieve an optimal tetrahedral character at the boron atom within the cyclic structure. acs.orgacs.org

The nature of the pyridine-borane system itself has a profound effect on the resulting aggregates. Simpler analogues have been shown to form different oligomers; for instance, 3-(diethylboryl)pyridine assembles into a rigid cyclic tetramer, while 2-(diethylboryl)-5-methylpyridine forms a cyclic dimer. acs.org More complex systems, such as 5-Diethylboryl-2,3′-bipyridine, have been observed to assemble into mixtures of cyclic pentamers and hexamers in solution. researchgate.net The formation of these various oligomers can be identified and characterized using techniques like electrospray mass spectrometry (ES-MS), which can detect macromolecular complexes held by noncovalent interactions. acs.org

Table 1: Oligomeric Structures Formed by Self-Assembly of Phenylpyridine Analogues

| Compound | Primary Oligomeric Structure | Method of Characterization | Reference |

|---|---|---|---|

| 3-[4'-(diethylboryl)phenyl]pyridine | Cyclic Trimer (major component) | VPO, NMR | acs.orgacs.org |

| 3-[3'-(diethylboryl)phenyl]pyridine | Cyclic Dimer (in a mixture) | NMR | acs.orgacs.org |

| 3-(diethylboryl)pyridine | Cyclic Tetramer | X-ray Crystallography | acs.org |

| 2-(diethylboryl)-5-methylpyridine | Cyclic Dimer | X-ray Crystallography | acs.org |

While stable polymeric structures formed by the self-assembly of this compound itself are not extensively documented, pyridine-containing monomers are widely used in polymer chemistry to create high-performance materials like polyimides. The inclusion of pyridine rings in a polymer backbone can enhance solubility and thermal stability due to dipole-dipole interactions and the inherent aromatic stability. mdpi.com

Host-Guest Chemistry and Complementarity in Supramolecular Systems

Host-guest chemistry involves the formation of unique complexes where a larger 'host' molecule encapsulates a smaller 'guest' molecule. The principle of complementarity—a match in size, shape, and chemical properties between host and guest—is fundamental to this process. Pyridine derivatives, including analogues of this compound, can act as effective guests for various macrocyclic hosts.

Macrocycles like cucurbit[n]urils (CBs) and cyclodextrins are common hosts capable of forming inclusion complexes with suitable guest molecules. rsc.org For example, monofunctional platinum(II) compounds bearing a 4-phenylpyridine (B135609) ligand, an analogue of the title compound, have been shown to form host-guest complexes with cucurbit nih.govuril (CB7). rsc.org The formation of these complexes, characterized by NMR spectroscopy, is driven by a combination of the hydrophobic effect, which pushes the aromatic part of the guest into the host's cavity, and electrostatic attraction between the cationic metal center and the host's portals. rsc.org

Another example involves the use of chiral hosts for the separation of pyridine mixtures. The host compound (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1′-cyclohexane-1,3-dioxolane (a TADDOL derivative) can form 1:1 host-guest inclusion compounds with pyridine and various methylpyridines (picolines). rsc.org This demonstrates enhanced selectivity, allowing for the effective separation of very similar guest molecules, highlighting the importance of subtle electronic and steric complementarity. rsc.org The study of these systems provides insight into molecular recognition processes and has practical applications in chemical separations. rsc.org

Table 2: Examples of Host-Guest Systems with Phenylpyridine Analogues

| Host | Guest | Key Findings | Reference |

|---|---|---|---|

| Cucurbit nih.govuril (CB7) | cis-[Pt(NH₃)₂Cl(4-phenylpyridine)]⁺ | Formation of a stable host-guest complex characterized by NMR; driven by hydrophobic and electrostatic interactions. | rsc.org |

| (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1′-cyclohexane-1,3-dioxolane (TADDOL6) | Pyridine, Methylpyridines | Forms 1:1 inclusion compounds; demonstrates high selectivity for separating pyridine/picoline mixtures. | rsc.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-[4'-(diethylboryl)phenyl]pyridine |

| 3-[3'-(diethylboryl)phenyl]pyridine |

| 3-(diethylboryl)pyridine |

| 2-(diethylboryl)-5-methylpyridine |

| 5-Diethylboryl-2,3′-bipyridine |

| cis-[Pt(NH₃)₂Cl(4-phenylpyridine)]⁺ |

| (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1′-cyclohexane-1,3-dioxolane |

| Pyridine |

| Methylpyridine (Picoline) |

| 18-Crown-6 |

| Thiaamide hydrazide of 4-amino-1,2,5-thiadiazole-3-carbonic acid |

Applications in Catalysis

Role as Ligand in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of sophisticated ligands to control the selectivity and efficiency of chemical transformations. 2-Phenylpyridine (B120327) and its derivatives are prominent ligands in this field, particularly for late transition metals.

Specific research on the use of 3,5-Diethyl-2-phenylpyridine as a ligand in Gold(III)-catalyzed reactions is limited. However, the broader family of 2-phenylpyridine ligands has been successfully employed in gold catalysis. Gold(III) complexes with C,N-donor ligands, including 2-phenylpyridine derivatives, have been synthesized and investigated for their catalytic activity. researchgate.net For instance, cyclometalated gold(III) complexes have been shown to be effective catalysts for the synthesis of propargylamines. beilstein-journals.org

Direct auration of 2-phenylpyridines can be challenging, often requiring harsh conditions or pre-functionalization of the ligand. nih.gov However, methods such as microwave-assisted synthesis have proven effective for a range of substituted 2-phenylpyridines. nih.govresearchgate.net For example, the direct auration of di-3,5-tbutyl-2-phenylpyridine has been achieved, leading to a C,C,N chelating complex. nih.govresearchgate.net Rhodium-mediated catalytic auration has also been reported for a series of 2-phenylpyridines, demonstrating the feasibility of synthesizing catalytically active gold complexes. nih.gov

The synthesis of gold(III) complexes with various 2-substituted pyridines has been explored, and these complexes are considered potential candidates for catalytic applications. liverpool.ac.uk The electronic properties of the substituents on the phenylpyridine ligand can significantly impact the catalytic performance of the gold center.

There is a lack of specific studies on this compound in rhodium-catalyzed C-H functionalization. Nevertheless, the C-H functionalization of 2-phenylpyridine itself using rhodium catalysts is a well-established and powerful tool in organic synthesis. unizar.esnih.gov Rhodium(III) catalysts, in particular, have been extensively used for the direct functionalization of the ortho-C-H bond of the phenyl ring in 2-phenylpyridine. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. unizar.es

For example, rhodium(III) complexes can catalyze the hydroarylation of olefins with 2-phenylpyridine, leading to mono-ortho-alkylated products. unizar.es The reaction mechanism is believed to involve a C-H activation step, followed by olefin insertion and reductive elimination. unizar.es Computational and experimental studies have provided insights into the reaction mechanism, highlighting the importance of the directing group in facilitating the C-H activation process. nih.gov

The development of chiral rhodium catalysts has enabled enantioselective C-H functionalization reactions, providing access to valuable chiral molecules. The ligand framework plays a crucial role in controlling the stereoselectivity of these transformations.

While there is no specific information on the use of this compound in palladium-catalyzed reactions, the parent compound 2-phenylpyridine is a cornerstone ligand in this area. Palladium-catalyzed C-H activation and functionalization of 2-phenylpyridine have been extensively reviewed. rsc.org The pyridine (B92270) nitrogen acts as an effective directing group, facilitating the selective activation of the ortho-C-H bond of the phenyl ring by a palladium catalyst. rsc.org

This strategy has been applied to a wide range of transformations, including arylation, alkenylation, and acylation of the 2-phenylpyridine core. rsc.org For instance, the Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction, can be performed with 2-phenylpyridine derivatives. A study on the palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids led to the synthesis of 3,5-dichloro-2-arylpyridines. nih.govmdpi.com

The reaction conditions for these palladium-catalyzed reactions are often mild, and the catalyst systems can exhibit high efficiency and functional group tolerance. The electronic nature of the substituents on the 2-phenylpyridine ligand can influence the reaction outcomes.

Table 1: Examples of Palladium-Catalyzed Reactions with 2-Phenylpyridine Derivatives

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Reference |

| Suzuki Coupling | Pd(OAc)₂, Na₂CO₃, H₂O/DMF | 2,3,5-trichloropyridine, Phenylboronic acid | 3,5-dichloro-2-phenylpyridine | 85 | mdpi.com |

| C-H Arylation | Pd(OAc)₂, Ag₂CO₃, K₂CO₃ | 2-phenylpyridine, 1-iodotoluene | 2-(2-p-tolylphenyl)pyridine | 88 | rsc.org |

| C-H Alkenylation | Pd(OAc)₂, AgOAc, TFA | 2-phenylpyridine, Ethyl acrylate | Ethyl (E)-3-(2-(pyridin-2-yl)phenyl)acrylate | 75 | rsc.org |

Photoredox Catalysis Initiated by Pyridine-Metal Complexes

Direct research on photoredox catalysis involving this compound is not available. However, metal complexes containing 2-phenylpyridine and its derivatives are central to the field of photoredox catalysis. acs.orguni-regensburg.de Iridium(III) and Ruthenium(II) complexes with polypyridyl ligands, including 2-phenylpyridine, are among the most widely used photocatalysts. acs.orgbeilstein-journals.org

Upon absorption of visible light, these complexes are excited to a long-lived triplet state, which can engage in single-electron transfer (SET) processes with organic substrates. acs.org The excited state of the complex can act as either a potent oxidant or a strong reductant, enabling a wide range of chemical transformations under mild conditions. acs.org

For example, the complex fac-Ir(ppy)₃ (where ppy = 2-phenylpyridine) is a powerful photo-reductant in its excited state and has been used in various reductive transformations. acs.orgbeilstein-journals.org The strong electron-donating nature of the cyclometalated 2-phenylpyridine ligands contributes to the high reducing power of the excited complex. acs.org

Table 2: Photophysical and Redox Properties of a Prototypical 2-Phenylpyridine-based Photocatalyst

| Complex | Absorption Max (nm) | Emission Max (nm) | Excited State Lifetime (µs) | E₁/₂ [M³⁺/*M²⁺] (V vs SCE) | E₁/₂ [M³⁺/M²⁺] (V vs SCE) | Reference |

| fac-Ir(ppy)₃ | ~375, 450 | ~510 | ~2.0 | -1.73 | +0.77 | acs.org |

Development of Novel Catalytic Systems utilizing this compound

The development of novel catalytic systems is a continuous endeavor in chemical research, driven by the need for more efficient, selective, and sustainable chemical processes. While there are no specific reports on catalytic systems based on this compound, its structure provides a basis for designing new catalysts.

The introduction of ethyl groups at the 3 and 5 positions of the pyridine ring can be expected to influence the properties of the resulting metal complexes in several ways:

Steric Effects: The ethyl groups can create a more sterically hindered environment around the metal center, which could enhance selectivity in certain reactions by controlling the approach of substrates.

Electronic Effects: The electron-donating nature of the ethyl groups can increase the electron density on the pyridine ring and, consequently, on the coordinated metal center. This can affect the redox potential of the metal and its reactivity in catalytic cycles.

Solubility: The alkyl groups can improve the solubility of the metal complex in organic solvents, which is a practical advantage in homogeneous catalysis.

Future research could focus on synthesizing and characterizing metal complexes of this compound with catalytically active metals like palladium, rhodium, iridium, and gold. The performance of these new complexes could then be evaluated in a variety of organic transformations, such as cross-coupling reactions, C-H functionalization, and photoredox catalysis, to assess the impact of the 3,5-diethyl substitution pattern.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,5-Diethyl-2-phenylpyridine. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons. For a related compound, 3,5-dimethyl-2-phenylpyridine, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the methyl and phenyl protons. The aromatic protons of both the pyridine (B92270) and phenyl rings typically appear in the range of 7-8.5 ppm. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. In a study of 2-phenylpyridine (B120327) derivatives, the carbon signals were characterized, with the chemical shifts being sensitive to the substitution pattern on the pyridine and phenyl rings. mdpi.com For instance, in a substituted 2-phenylpyridine, the carbon atoms of the pyridine ring resonate at distinct chemical shifts, which are influenced by the presence of alkyl and phenyl groups. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the molecule. mdpi.com The mass spectrum typically displays a prominent molecular ion peak (M+) corresponding to the mass of the intact molecule. vulcanchem.com Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure, often showing characteristic losses of alkyl groups or cleavage of the bond between the phenyl and pyridine rings. vulcanchem.comrsc.org

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum of a related compound, diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, shows characteristic absorption bands for C=O stretching around 1728 cm⁻¹ and aromatic C=C stretching vibrations. mdpi.com For phenylpyridine derivatives, characteristic bands for the C=N stretching of the pyridine ring are also observed. vulcanchem.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| Pyridine Ring C=N Stretch | ~1580 |

| C-H Bending | 1475-1365 |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum reveals the electronic absorption properties of the molecule. For a similar compound, 3,5-diethyl-2r,6c-diphenylpiperidin-4-one picrate (B76445), absorption peaks attributed to π-π* transitions were observed. researchgate.net The position and intensity of these absorption bands are influenced by the solvent polarity. researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from the molecule after it has absorbed light. The fluorescence spectrum of 3,5-diethyl-2r,6c-diphenylpiperidin-4-one picrate shows emission maxima that can also be solvent-dependent. researchgate.net The study of iridium(III) complexes with phenylpyridine ligands also highlights the importance of fluorescence in characterizing their emissive properties. rsc.org

Electrochemical Analysis (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound. By measuring the current response to a varying potential, CV can determine the oxidation and reduction potentials of the compound. This information is crucial for understanding its electronic properties and its potential applications in areas like organic electronics. Studies on related phenylpyridine-containing metal complexes and organic compounds have employed cyclic voltammetry to characterize their electrochemical behavior. rsc.orgrsc.orgbeilstein-journals.org For instance, the cyclic voltammogram of a diethyl 2-(4-chlorophenyl)-4,6-dimethyl-1,2-dihydropyridine-3,5-dicarboxylate showed an oxidation potential at 0.82 V vs Ag/AgCl. rsc.org

Vapor Pressure Osmometry for Oligomerization State

Vapor pressure osmometry (VPO) is a technique used to determine the number-average molecular weight of a compound in solution and can indicate if a compound exists as a monomer or forms oligomers. wikipedia.org In a study of 3-[4'-(diethylboryl)phenyl]pyridine, VPO was used to investigate its self-assembly and oligomerization in different solvents. acs.orgresearchgate.net The results showed that the compound could form trimers in benzene (B151609) and acetone. acs.org This technique could be applied to this compound to determine its state of aggregation in various solvents.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. In a typical study, the geometry of 3,5-Diethyl-2-phenylpyridine would be optimized to find its most stable three-dimensional conformation. This involves calculating the molecule's energy at various atomic arrangements to locate the minimum energy structure. Such calculations provide key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties. DFT methods, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency for organic molecules.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, this analysis would reveal the distribution of electron density in these key orbitals, identifying which parts of the molecule (e.g., the pyridine (B92270) ring, the phenyl group, or the ethyl substituents) are most involved in electronic transitions and potential chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to show different potential values: red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP analysis would highlight the electron-rich nitrogen atom in the pyridine ring as a likely site for interaction with electrophiles, and potentially electron-poor regions on hydrogen atoms available for nucleophilic interactions.

Non-Linear Optical (NLO) Property Prediction and Investigation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant NLO responses often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. A computational study on this compound would determine these NLO parameters. While phenylpyridine structures can be part of larger NLO-active systems, the specific contribution and potential of this compound itself would require a dedicated theoretical investigation.

Computational Studies on Reaction Mechanisms and Pathways

Computational methods are widely used to elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. Such studies can determine reaction pathways, activation energies, and the structures of intermediates. For instance, computational analysis of related pyridine derivatives has been used to understand cyclization reactions, showing how protonation can influence reaction pathways. A mechanistic study involving this compound could explore its synthesis or its reactivity with other molecules, providing a detailed, step-by-step understanding of the chemical transformations at an atomic level.

Semi-Empirical Molecular Orbital Calculations (e.g., AM1)

Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1), offer a faster, though generally less accurate, alternative to ab initio and DFT methods for calculating electronic structure and other molecular properties. These methods use parameters derived from experimental data to simplify the complex calculations of molecular integrals. They are particularly useful for very large molecules where more computationally expensive methods are not feasible. A study employing AM1 for this compound could provide initial estimates of its heat of formation, dipole moment, and optimized geometry, serving as a preliminary analysis before undertaking more rigorous DFT calculations.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Theoretical and computational chemistry provide powerful tools for understanding the intermolecular interactions that govern the crystal packing of molecules. One such method, Hirshfeld surface analysis, is instrumental in the qualitative and quantitative exploration of these non-covalent interactions. This analysis allows for the visualization and quantification of the close contacts between molecules in a crystal lattice, offering insights into the forces that dictate the supramolecular architecture.

Hirshfeld surface analysis is based on the concept of partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The surface is defined as the region where the contribution to the promolecule density from the molecule of interest is equal to the contribution from all other molecules.

By mapping various properties onto this surface, a detailed picture of the intermolecular environment can be obtained. A key property is the normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface highlights regions of significant intermolecular contacts; negative values (typically colored red) indicate contacts shorter than the sum of the van der Waals radii, positive values (blue) represent longer contacts, and white areas denote contacts around the van der Waals separation.

For a molecule like this compound, the Hirshfeld surface analysis would be expected to reveal a variety of intermolecular contacts. Given the presence of aromatic rings and alkyl chains, the dominant interactions are likely to be H···H, C···H/H···C, and N···H/H···N contacts. The phenyl and pyridine rings could also participate in π-π stacking or C-H···π interactions.

A hypothetical breakdown of the intermolecular contacts for this compound, as would be derived from a 2D fingerprint plot, is presented in the table below. This illustrates the percentage contribution of each type of contact to the total Hirshfeld surface area.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 55.2 |

| C···H/H···C | 30.5 |

| N···H/H···N | 8.3 |

| C···C | 3.1 |

| N···C/C···N | 1.8 |

| Other | 1.1 |

The data in the table would suggest that the crystal packing is heavily influenced by van der Waals forces, with H···H contacts being the most significant, which is typical for molecules with a high proportion of hydrogen atoms on their periphery. The substantial contribution from C···H/H···C contacts would indicate the importance of interactions between the aromatic rings and the ethyl groups. The N···H/H···N contacts, though less frequent, would point to specific directional interactions involving the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor. The C···C contacts might suggest the presence of π-π stacking between the aromatic rings of adjacent molecules.

By visualizing the dnorm surface, specific regions of close contact can be identified. For instance, red spots on the surface around the pyridine nitrogen would confirm the N···H interactions, while red areas adjacent to the aromatic rings could indicate C-H···π interactions. The shape index and curvedness maps, further tools of Hirshfeld analysis, can provide more detailed insights into the nature of these interactions, such as identifying the characteristic patterns of π-π stacking.

Q & A

Basic: What are the recommended synthetic routes for 3,5-Diethyl-2-phenylpyridine in academic research?

Answer:

The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or catalytic cross-coupling reactions. For example:

- Nucleophilic substitution : Fluorinated pyridine precursors (e.g., pentafluoropyridine) can react with ethyl or phenyl nucleophiles under controlled conditions to introduce substituents .

- Optimized reaction conditions : Key parameters include temperature (e.g., 80°C for 2 hours in refluxing solvents) and catalysts (e.g., palladium for cross-coupling). Purification may require column chromatography or recrystallization .

- Scale-up considerations : Pilot studies should monitor byproduct formation using HPLC or GC-MS to ensure yield reproducibility .

Basic: How should this compound be characterized to confirm its structural identity?

Answer:

A multi-spectral approach is essential:

- NMR spectroscopy : Analyze , , and NMR spectra to verify substituent positions and purity. For example, aromatic protons in pyridine derivatives typically resonate between δ 7.0–8.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 261.3240 g/mol for a related compound ).

- Elemental analysis : Validate empirical formulas (e.g., CHNO) with ≤0.3% deviation .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Answer:

Yield discrepancies often arise from kinetic vs. thermodynamic control or incomplete purification. Strategies include:

- Process optimization : Adjust reaction time, solvent polarity, or catalyst loading. For instance, using anhydrous solvents minimizes hydrolysis side reactions .

- Byproduct analysis : Employ LC-MS or -NMR to identify impurities (e.g., unreacted starting materials or dimerization products) .

- Statistical design : Apply factorial experiments to isolate critical variables (e.g., temperature, stoichiometry) impacting yield .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, substituents like ethyl groups may lower the LUMO energy, enhancing electrophilicity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

- Solvent-effect modeling : Use COSMO-RS to predict solubility and stability in different solvents .

Advanced: What strategies are effective for assessing the pharmacological potential of this compound?

Answer:

- Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., NADPH depletion for CYP450) .

- Receptor binding studies : Radioligand displacement assays (e.g., -labeled ligands) quantify affinity for targets like GPCRs .

- Toxicity profiling : Use in vitro models (e.g., HepG2 cells) to evaluate hepatotoxicity via ATP depletion or ROS generation .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dispensing .

- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent degradation .

- Spill management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can researchers address discrepancies in spectroscopic data for this compound derivatives?

Answer:

- Cross-validate techniques : Compare NMR, IR, and X-ray crystallography data. For example, crystal structures resolve ambiguities in substituent orientation .

- Isotopic labeling : Use - or -labeled precursors to clarify peak assignments in complex spectra .

- Collaborative verification : Share data with third-party labs to confirm reproducibility .

Basic: What are the key physicochemical properties of this compound relevant to drug design?

Answer:

- LogP : Measure via shake-flask method or HPLC to assess lipophilicity (target range: 2–5 for blood-brain barrier penetration) .

- pKa determination : Use potentiometric titration or UV-spectroscopy to evaluate ionization states .

- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C preferred for formulation) .

Advanced: How can environmental impacts of synthesizing this compound be minimized?

Answer:

- Green chemistry principles : Replace halogenated solvents with ethanol/water mixtures and use recyclable catalysts (e.g., immobilized Pd nanoparticles) .

- Waste stream analysis : Characterize effluents via ICP-MS for heavy metals and implement biodegradation protocols .

- Lifecycle assessment (LCA) : Quantify carbon footprint using software like SimaPro to optimize energy use .

Advanced: What analytical techniques are recommended for stability testing of this compound under varying conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-PDA .

- Kinetic modeling : Use Arrhenius plots to predict shelf life at room temperature .

- Impurity profiling : Identify degradation products using HRMS/MS and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.